An In-depth Technical Guide to the Synthesis and Characterization of 5-Aminobenzo[d]thiazole-2-carbonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 5-Aminobenzo[d]thiazole-2-carbonitrile
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 5-Aminobenzo[d]thiazole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The benzothiazole ring system is a prominent structural motif in a vast array of biologically active molecules.[1] When functionalized with an amino group at the 2-position, the resulting 2-aminobenzothiazole scaffold becomes a versatile building block in medicinal chemistry.[2] This privileged structure is found in compounds exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The introduction of a cyano group at the 2-position and an amino group at the 5-position of the benzothiazole core, as in 5-Aminobenzo[d]thiazole-2-carbonitrile, offers unique electronic properties and multiple points for further chemical modification, making it a valuable intermediate for the synthesis of novel therapeutic agents.[5]
Physicochemical Properties
A summary of the key physicochemical properties of 5-Aminobenzo[d]thiazole-2-carbonitrile is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃S | [6] |
| Molecular Weight | 175.21 g/mol | [6] |
| CAS Number | 1513212-02-6 | |
| Appearance | Expected to be a solid | |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | [7] |
Proposed Synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile
While the synthesis of 5-substituted 2-aminobenzothiazoles can present challenges, including low yields and unfavorable impurity profiles, a rational synthetic strategy can be devised based on established methodologies for analogous compounds.[4] A plausible and efficient three-step synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile is proposed, starting from a commercially available substituted aniline. This approach is analogous to reported syntheses of other substituted aminobenzothiazoles.
The proposed synthetic pathway is illustrated in the workflow diagram below:
Caption: Proposed three-step synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-nitroaniline
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To a stirred solution of 2-chloroaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
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The reaction mixture is then poured onto crushed ice, and the precipitated solid is collected by filtration.
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The solid is washed with water until the washings are neutral and then dried to afford 2-chloro-5-nitroaniline.
Step 2: Synthesis of 2-Chloro-5-nitrobenzonitrile
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A mixture of 2-chloro-5-nitroaniline and copper(I) cyanide in a suitable solvent such as DMF or NMP is heated under reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride and hydrochloric acid to decompose the copper complex.
-
The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield 2-chloro-5-nitrobenzonitrile.
Step 3: Synthesis of 5-Aminobenzo[d]thiazole-2-carbonitrile
-
A mixture of 2-chloro-5-nitrobenzonitrile and potassium thiocyanate in a polar aprotic solvent like DMF is heated.[8] The reaction is monitored by TLC.
-
After the formation of the thiocyanate intermediate, the reaction mixture is cooled, and a reducing agent, such as iron powder in the presence of ammonium chloride, is added.
-
The mixture is then heated to effect the reduction of the nitro group to an amino group and concomitant cyclization to form the benzothiazole ring.
-
Upon completion of the reaction, the mixture is filtered to remove inorganic solids, and the filtrate is concentrated.
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The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated.
-
The crude 5-Aminobenzo[d]thiazole-2-carbonitrile is purified by column chromatography on silica gel or by recrystallization to afford the final product.
Characterization of 5-Aminobenzo[d]thiazole-2-carbonitrile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amino group protons. Based on the structure and data from similar compounds, the following proton signals are anticipated (in DMSO-d₆):
-
A broad singlet for the amino (-NH₂) protons.
-
Three signals in the aromatic region corresponding to the protons on the benzene ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. Key expected signals include:
-
A signal for the nitrile carbon (-CN).
-
Signals for the carbon atoms of the benzothiazole ring system, with shifts influenced by the attached amino and cyano groups.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching vibrations of the primary amine |
| 2230-2210 | C≡N stretching vibration of the nitrile group |
| 1620-1580 | C=N stretching of the thiazole ring and C=C stretching of the aromatic ring |
| 1500-1400 | N-H bending vibration of the primary amine |
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) should be employed to confirm the elemental composition.
-
Expected Molecular Ion (M⁺): m/z = 175.0204 (for C₈H₅N₃S)
The fragmentation pattern will likely involve the loss of small neutral molecules such as HCN from the nitrile group.
Potential Applications in Drug Discovery
The 5-Aminobenzo[d]thiazole-2-carbonitrile scaffold is a promising starting point for the development of new therapeutic agents due to the versatile reactivity of its functional groups.
Caption: Potential applications of 5-Aminobenzo[d]thiazole-2-carbonitrile in drug discovery.
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Anticancer Agents: The 2-aminobenzothiazole core is present in numerous compounds with demonstrated anticancer activity.[9] The amino group of 5-Aminobenzo[d]thiazole-2-carbonitrile can be readily acylated, alkylated, or used in coupling reactions to generate a library of derivatives for screening against various cancer cell lines.
-
Antibacterial Agents: Derivatives of 2-aminobenzothiazole have been identified as potent inhibitors of bacterial enzymes, such as DNA gyrase.[4] The title compound can serve as a key intermediate in the synthesis of novel antibacterial agents targeting multidrug-resistant pathogens.
-
Kinase Inhibitors: The benzothiazole scaffold can act as a hinge-binding motif in many kinase inhibitors. The functional groups on 5-Aminobenzo[d]thiazole-2-carbonitrile allow for the introduction of various substituents to optimize binding affinity and selectivity for specific kinases implicated in disease.
Conclusion
5-Aminobenzo[d]thiazole-2-carbonitrile is a valuable heterocyclic building block with significant potential for the development of new pharmaceuticals. This guide provides a plausible synthetic route and outlines the necessary characterization techniques to ensure the identity and purity of the compound. The versatile nature of its functional groups opens up numerous avenues for the synthesis of diverse compound libraries for screening in various therapeutic areas, particularly in oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted.
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